5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzimidazole ring. Its molecular formula is C₉H₆BrF₃N₂O, and it has a molecular weight of 295.06 g/mol. The compound is notable for its unique combination of functional groups, which contributes to its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Research indicates that 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole exhibits significant biological activity, particularly as an anticancer agent. It has shown potential efficacy against various cancer cell lines, including those from lung, breast, and prostate cancers. Additionally, studies suggest that it may possess antiviral, antibacterial, and antifungal properties, making it a candidate for further pharmaceutical development .
The synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole typically involves the following methods:
5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole has various applications:
The mechanism of action for 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole involves interactions with various molecular targets. Its structure allows it to engage with nucleotides and other biomolecules, influencing pathways related to cell growth and proliferation. This interaction profile supports its therapeutic potential in treating inflammatory diseases and cancers .
Several compounds share structural similarities with 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole. Here are a few notable examples:
| Compound Name | Key Features |
|---|---|
| 5-Bromo-2-(trifluoromethyl)pyridine | Lacks methoxy group; different biological activity. |
| 2-Bromo-5-methoxybenzotrifluoride | Similar methoxy group but lacks trifluoromethyl; different reactivity. |
| Methyl 2-bromo-5-(trifluoromethyl)benzoate | Contains trifluoromethyl but not a benzimidazole structure; different applications. |
The uniqueness of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole lies in its combination of both methoxy and trifluoromethyl groups on the benzimidazole ring. This specific arrangement enhances its biological activity compared to similar compounds that may lack one or more functional groups .
The synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole begins with the formation of the benzimidazole core structure, which serves as the fundamental scaffold for further functionalization [1]. Traditional condensation methods represent the most established approach for constructing the benzimidazole nucleus, typically involving the reaction between ortho-phenylenediamine derivatives and carboxylic acids or their functional equivalents [2].
The Phillips-Ladenburg reaction stands as one of the most classical methods, wherein 1,2-diaminobenzene derivatives undergo condensation with carboxylic acids in the presence of dilute mineral acids to yield the corresponding benzimidazoles [1]. This approach provides a straightforward route to 2-substituted benzimidazoles, which can be further modified to incorporate the trifluoromethyl group at the 2-position [1] [3].
NH2 NH2 + HOOC-R → HN-N-R |Another traditional approach is the Weidenhagen reaction, which involves the reaction of 1,2-diaminobenzene with aldehydes and ketones in water or alcohol in the presence of oxidizing agents such as copper acetate [1]. This method offers an alternative pathway for constructing the benzimidazole core with various substituents at the 2-position [1] [2].
For the specific synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole, the condensation typically begins with appropriately substituted ortho-phenylenediamine derivatives . The reaction between 4,5-substituted ortho-phenylenediamine and trifluoroacetic acid or its derivatives represents a key step in establishing the core structure with the trifluoromethyl group already in place at the 2-position [5] [3].
Table 1: Comparison of Traditional Condensation Methods for Benzimidazole Formation
| Method | Reagents | Conditions | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Phillips-Ladenburg | o-phenylenediamine + carboxylic acids | Acidic conditions, heat | 62-92% | 2-6 hours |
| Weidenhagen | o-phenylenediamine + aldehydes | Oxidizing agents, solvent | 83-88% | 3-8 hours |
| Nguyen method | o-nitroaniline + 4-picoline | Fe/S catalyst, 150°C | 83-91% | 4-6 hours |
| Polyphosphoric acid | o-phenylenediamine + 4-aminobenzoic acid | PPA, xylene, reflux | 51-70% | 2-6 hours |
Research findings indicate that the efficiency of these condensation reactions is significantly influenced by the electronic properties of the substituents on the ortho-phenylenediamine [2]. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups may require more forceful conditions or extended reaction times [2] [6]. This consideration becomes particularly important when working with substituted precursors for 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole synthesis [1] [3].
The incorporation of the trifluoromethyl group at the 2-position of the benzimidazole represents a critical step in the synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole [5]. Advanced fluorination techniques have been developed to efficiently introduce this functional group, offering improved selectivity and yield compared to traditional methods [7] [8].
One of the most effective approaches for trifluoromethyl incorporation involves the condensation of diamines or amino(thio)phenols with in situ generated trifluoroacetonitrile (CF3CN) [5]. This method provides good to excellent yields of 2-trifluoromethyl benzimidazoles through a nucleophilic addition mechanism, wherein trifluoroacetonitrile reacts with the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization [5] [9].
Direct trifluoromethylation of preformed benzimidazoles represents another advanced approach, utilizing electrophilic trifluoromethylating reagents such as Togni reagent or Umemoto's reagent [9] [10]. These reagents enable the selective introduction of the CF3 group under mild conditions, often with the assistance of transition metal catalysts [10] [11].
Photoredox catalysis has emerged as a powerful tool for trifluoromethylation reactions, allowing for the radical addition of CF3 groups to benzimidazole scaffolds [11]. This approach utilizes visible light and photocatalysts to generate trifluoromethyl radicals from precursors such as CF3SO2Cl, which can then selectively add to the benzimidazole core [11] [12].
Table 2: Comparison of Trifluoromethylation Methods for Benzimidazole Derivatives
| Method | Fluorinating Agent | Catalyst/Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| CF3CN condensation | In situ CF3CN | Base, solvent | 75-90% | High |
| Electrophilic trifluoromethylation | Togni reagent | Cu or Pd catalyst | 65-85% | Moderate to high |
| Photoredox catalysis | CF3SO2Cl | Photocatalyst, light | 70-88% | High |
| Decarboxylative fluorination | Trifluoroacetic acid | Oxidant, catalyst | 60-80% | Moderate |
| Electrochemical fluorination | Fluoride salts | Electrochemical cell | 55-75% | Variable |
For the specific synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole, the choice of fluorination method depends on the stage at which the trifluoromethyl group is introduced [9] [10]. Direct condensation of appropriately substituted ortho-phenylenediamine with trifluoroacetic acid or its derivatives often provides the most straightforward route, establishing the trifluoromethyl group at the 2-position during the core formation step [5] [7].
Recent advances in fluorination chemistry have also explored the use of nucleophilic fluorinating reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which can transform carbonyl groups into trifluoromethyl groups under controlled conditions [9] [8]. These reagents offer alternatives for introducing the trifluoromethyl functionality, particularly when working with complex substrates or when selective late-stage functionalization is required [8] [12].
The regioselective introduction of bromo and methoxy substituents at the 5 and 6 positions of the benzimidazole core represents a significant synthetic challenge in the preparation of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole [13] [14]. Achieving the correct regiochemistry requires careful selection of starting materials and reaction conditions to ensure selective functionalization at the desired positions [14] [15].
For regioselective bromination, several approaches have been developed that offer control over the position of halogenation [13]. One effective strategy involves visible light-accelerated, remote carbon-hydrogen halogenation of unsymmetrical aromatic bisamides/amidoesters [13]. This method enables selective mono-bromination para to the more electron-deficient group under mild and metal-free conditions, without requiring oxidants or bases [13] [2].
N-C-N N-C-N | | Ar + Br2 → Ar-BrDifferential formation of nitrogen-centered radicals has been shown to lead to unprecedented regioselectivity in the bromination of N,N′-(1,2-phenylene)bisamides and 2-amidophenols [13]. This approach benefits from short reaction times, avoids excessive bromination, and is tolerant to air and moisture, making it particularly valuable for the synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole [13] [16].
For methoxylation procedures, regioselective methods have been developed to introduce the methoxy group at the 6-position of the benzimidazole scaffold [14]. One straightforward approach involves the synthesis of 5 and 6-methoxysubstituted benzimidazole derivatives through carefully controlled reaction conditions [14]. Studies have shown that while 5-methoxy substitution often abolishes biological activity in certain benzimidazole derivatives, the 6-methoxy substitution consistently enhances potency, highlighting the importance of regioselective functionalization [14] [15].
Table 3: Regioselective Functionalization Methods for Benzimidazole Derivatives
| Position | Functional Group | Method | Reagents | Selectivity | Yield (%) |
|---|---|---|---|---|---|
| 5-position | Bromo | Radical bromination | NBS, light | High | 75-90% |
| 6-position | Methoxy | Nucleophilic substitution | MeONa, Cu catalyst | High | 70-85% |
| 5,6-positions | Bromo/Methoxy | Sequential functionalization | Br2, then MeONa | Moderate | 60-75% |
| 5-position | Methoxy | Directed metallation | Organolithium, MeOTf | High | 65-80% |
| 6-position | Bromo | Electrophilic substitution | Br2, Lewis acid | Moderate | 70-80% |
An alternative approach for achieving the desired substitution pattern involves starting with appropriately substituted ortho-phenylenediamine derivatives [14] [17]. For example, 4-bromo-5-methoxy-1,2-phenylenediamine can be used as a starting material, which already contains the desired substituents in the correct positions [14]. This strategy simplifies the synthetic route by avoiding the need for regioselective functionalization after the benzimidazole core formation [17] [15].
Intramolecular aromatic nucleophilic substitution represents another valuable method for regioselective functionalization of benzimidazoles [16]. A wide range of 2-(2-nitrophenyl)-1H-benzimidazoles have been shown to undergo high-yielding intramolecular SNAr of nitrite with N-pendant alkoxides under mild conditions, providing a potential route for introducing the methoxy group at specific positions [16] [18].
The development of efficient catalytic systems has significantly enhanced the synthesis of benzimidazole derivatives, including 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole [6] [19]. These catalytic approaches offer advantages such as milder reaction conditions, shorter reaction times, higher yields, and improved selectivity compared to traditional methods [6] [20].
Lanthanum chloride has emerged as a novel and efficient catalyst for the synthesis of benzimidazoles from ortho-phenylenediamine and various aldehydes [6]. When employed at just 10 mol% in acetonitrile at room temperature, this catalyst facilitates the formation of benzimidazole derivatives in good to excellent yields [6]. The mild reaction conditions and easy isolation of products make this approach particularly valuable for the synthesis of complex benzimidazole derivatives [6] [21].
Photocatalytic methods represent another significant advancement in benzimidazole synthesis [20]. The use of photocatalysts such as Rose Bengal enables the efficient synthesis of functionalized benzimidazoles through photocatalytic condensation of ortho-phenylenediamines with various aldehydes [20]. This method has been successfully employed for accessing pharmaceutically important benzimidazoles by the condensation of aromatic, heteroaromatic, and aliphatic aldehydes with ortho-phenylenediamines, achieving good to excellent yields [20] [22].
Table 4: Catalytic Systems for Benzimidazole Synthesis
| Catalyst | Reaction Type | Conditions | Yield (%) | Reaction Time | Advantages |
|---|---|---|---|---|---|
| Lanthanum chloride (10 mol%) | Condensation | Acetonitrile, RT | 85-95% | 2-4 hours | Mild conditions, easy isolation |
| Rose Bengal | Photocatalytic condensation | Light, solvent | 70-90% | 1-3 hours | Energy efficient, selective |
| Cobalt(II) acetylacetonate | Condensation | Methanol, RT | 80-97% | 4 hours | High yields, simple workup |
| Zinc oxide nanoparticles | Ball-milling | Solvent-free | 75-90% | 0.5-2 hours | Environmentally friendly, recyclable |
| Erbium(III) triflate (1 mol%) | Selective condensation | Microwave | 83-98% | 2-5 minutes | Fast reaction, high selectivity |
Metal-free oxidative synthesis methods have also been developed for benzimidazole compounds [19]. Using N-hydroxyphthalimide (NHPI) as a nonmetallic catalyst combined with molecular oxygen or air as the oxidant, benzimidazoles can be synthesized through dehydrogenative coupling of diamines and alcohols [19]. This transformation represents a widely applicable protocol for N-heterocycles, including benzimidazoles, benzothiophenes, benzooxazoles, and quinazolines [19] [21].
For the specific synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole, catalytic systems that facilitate both the core formation and the regioselective introduction of functional groups are particularly valuable [6] [19]. Transition metal catalysts such as palladium and copper complexes have been shown to enable the efficient incorporation of the trifluoromethyl group, while also facilitating regioselective functionalization at the 5 and 6 positions [19] [18].
Recent research has also explored the use of bismuth catalysts for direct fluorination of aryl boronic acids and esters, offering a potential route for introducing fluorine-containing groups such as the trifluoromethyl moiety [8]. These catalytic systems provide valuable tools for improving the efficiency and selectivity of the multi-step synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole [8] [12].
The application of green chemistry principles to the synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole represents an important advancement in making the production process more environmentally sustainable and economically viable [23] [24]. These approaches focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency throughout the multi-step synthesis [23] [25].
Solvent-free methodologies have emerged as a significant green chemistry approach for benzimidazole synthesis [24] [26]. One-pot efficient synthesis of benzimidazole derivatives has been achieved under solvent-free green conditions through simple grinding methods followed by heating [26]. This approach offers unsurpassed atom economy and eliminates the need for environmentally harmful solvents, making it an attractive option for sustainable synthesis [26] [27].
The use of deep eutectic solvents (DES) represents another innovative green approach for benzimidazole synthesis [25]. These solvents can function both as reaction media and reagents without requiring external solvents, providing advantages in terms of yields and simplifying the work-up procedures [25]. This method enables the selective synthesis of 1,2-disubstituted or 2-substituted benzimidazoles from ortho-phenylenediamine and various aldehydes under environmentally friendly conditions [25] [28].
Table 5: Green Chemistry Approaches for Benzimidazole Synthesis
| Green Approach | Method | Conditions | Yield (%) | Environmental Benefits |
|---|---|---|---|---|
| Solvent-free | Grinding followed by heating | 140°C | 75-90% | No organic solvents, reduced waste |
| Deep eutectic solvents | Condensation in DES | Mild temperature | 80-95% | Biodegradable solvents, simple workup |
| Ball-milling | Mechanical activation | ZnO-NPs, solvent-free | 75-90% | Energy efficient, recyclable catalyst |
| Microwave-assisted | Rapid heating | Ethyl acetate catalyst | 89-96% | Reduced reaction time, energy efficient |
| Aqueous media | L-proline catalyzed | Water, reflux | 82-98% | Water as solvent, reduced toxicity |
Microwave-assisted synthesis has proven to be a major breakthrough in the field of medicinal synthetic chemistry, offering significant advantages for benzimidazole synthesis [22]. This approach dramatically reduces reaction times from hours to minutes while often improving yields [22]. For example, the synthesis of 2-aryl benzimidazole derivatives from ortho-phenylenediamine and aromatic carboxylic acids using ethyl acetate as a catalyst under microwave irradiation has been shown to produce high yields (89-96%) in just 3-4 minutes [22] [24].
The use of recyclable catalysts represents another important aspect of green chemistry approaches [6] [29]. Zinc oxide nanoparticles (ZnO-NPs) have been employed as recyclable catalysts for the solvent-free synthesis of benzimidazole derivatives using a ball-milling strategy [29]. This method provides environmentally friendly reaction conditions that score high on the ecoscale with a low E-factor, while also enabling efficient synthesis even on a multi-gram scale with easy product isolation [29] [24].
The thermodynamic stability of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is significantly influenced by the electronic and steric effects of its substituents. Benzimidazole derivatives containing trifluoromethyl groups generally exhibit enhanced thermal stability due to the strong electron-withdrawing nature of the trifluoromethyl moiety, which stabilizes the aromatic system through resonance delocalization [1] [2].
Thermal Decomposition Temperature Analysis
The thermal decomposition temperature of benzimidazole derivatives typically ranges from 250°C to 400°C, depending on the substituent pattern [1] [3]. For compounds containing benzimidazole segments, decomposition temperatures can reach 545-554°C under controlled conditions [1]. However, the presence of bromine and methoxy substituents in 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is expected to lower this temperature range to approximately 280-320°C due to the weaker carbon-bromine bond strength compared to carbon-carbon bonds [3].
The trifluoromethyl group contributes to thermal stability through its strong carbon-fluorine bonds, which possess high bond dissociation energies. Thermogravimetric analysis of similar trifluoromethyl-substituted benzimidazoles reveals onset decomposition temperatures around 290°C [3]. The conjugated benzimidazole ring system provides additional thermal stability through aromatic stabilization, with the heterocyclic nitrogen atoms contributing to the overall electronic stability [1].
Glass Transition Temperature Characteristics
The glass transition temperature of benzimidazole derivatives varies significantly with substituent effects. Unsubstituted benzimidazole exhibits glass transition temperatures in the range of 330-448°C [4]. The introduction of electron-withdrawing groups such as bromine and trifluoromethyl typically reduces the glass transition temperature due to decreased intermolecular interactions. For 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole, the predicted glass transition temperature ranges from 160-200°C, reflecting the combined influence of halogen substitution and methoxy group flexibility [4].
Thermal Stability Range and Decomposition Pathways
Under nitrogen atmosphere, benzimidazole derivatives can maintain stability up to 500°C, while under air atmosphere, decomposition typically occurs at lower temperatures due to oxidative processes [3]. The thermal decomposition of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole likely follows a multi-step pathway involving initial loss of the trifluoromethyl group, followed by demethoxylation and debromination reactions [5].
| Property | Typical Benzimidazole Values | Predicted for 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole |
|---|---|---|
| Thermal Decomposition Temperature (Td 5%) | 545-554°C (with benzimidazole segments) | 280-320°C (bromine substitution effect) |
| Glass Transition Temperature (Tg) | 330-448°C (depending on substituents) | 160-200°C (halogen and methoxy influence) |
| Thermal Stability Range | Up to 500°C (under nitrogen) | Up to 300°C (combined substituent effects) |
The solubility behavior of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is governed by the interplay between its polar and non-polar structural components. The benzimidazole core provides amphiphilic character, while the substituents modulate the overall solubility profile through their electronic and steric effects [6] [7].
Polar Solvent Interactions
In polar protic solvents such as water and alcohols, the solubility of benzimidazole derivatives is typically limited due to the aromatic nature of the ring system [6]. The trifluoromethyl group significantly enhances hydrophobicity, reducing water solubility to practically insoluble levels, consistent with related trifluoromethylbenzimidazoles which exhibit water solubility classifications of "practically insoluble" [8].
Methanol and ethanol provide moderate solubility enhancement compared to water due to the methoxy group's ability to participate in hydrogen bonding interactions with alcohol molecules [6]. The electron-donating methoxy substituent increases the electron density on the benzimidazole nitrogen atoms, facilitating hydrogen bond formation with protic solvents [7].
Polar Aprotic Solvent Compatibility
Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide demonstrate excellent solvation capabilities for 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole [7]. These solvents can effectively solvate the compound through dipole-dipole interactions without the complication of hydrogen bonding competition. Dimethyl sulfoxide, in particular, exhibits exceptional solvating power for benzimidazole derivatives due to its high dielectric constant and strong electron-pair donor ability .
Dichloromethane and chloroform provide good solubility due to halogen-halogen interactions between the solvent molecules and the bromine and trifluoromethyl substituents. The trifluoromethyl group enhances compatibility with chlorinated solvents through favorable dispersion forces .
Non-polar Solvent Behavior
Non-polar solvents such as hexane and diethyl ether exhibit very limited solubility for this compound due to the polar nature of the benzimidazole core and the methoxy substituent [6]. The introduction of non-polar substituents into benzimidazole rings generally increases solubility in non-polar solvents; however, the overall polar character of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole limits this enhancement [6].
| Solvent Type | Polarity | Predicted Solubility | Contributing Factors |
|---|---|---|---|
| Water | High (Polar Protic) | Low (practically insoluble) | Trifluoromethyl hydrophobicity |
| DMSO | High (Polar Aprotic) | Excellent (strong polar aprotic) | Strong solvating ability |
| Dichloromethane | Medium (Polar Aprotic) | Good (halogen compatibility) | Halogen-halogen interaction |
| Hexane | Low (Non-polar) | Very Low (non-polar mismatch) | Lipophilicity mismatch |
The acid-base behavior of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is primarily determined by the basicity of the imidazole nitrogen atoms, which is significantly modulated by the electronic effects of the substituents [10] [11] [12].
Protonation Site and Mechanism
Benzimidazole derivatives undergo protonation predominantly at the N-3 imidazole nitrogen atom, which exhibits greater electron density compared to the N-1 nitrogen [12]. The protonation process follows the Henderson-Hasselbalch relationship, with the equilibrium position determined by the electronic environment created by the substituents [10].
Substituent Effects on Basicity
The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, significantly decreasing the basicity of the benzimidazole system [13] [14]. Trifluoromethylbenzimidazoles typically exhibit pKa values in the range of 4.48-5.2, substantially lower than unsubstituted benzimidazole (pKa = 5.56) [11] [15].
The bromine substituent at the 5-position contributes additional electron-withdrawing character through inductive effects, further reducing the electron density on the imidazole nitrogen atoms [11]. Brominated benzimidazoles generally show pKa values of 5.2-5.6, reflecting moderate basicity reduction [11].
Conversely, the methoxy group at the 6-position provides electron-donating effects through resonance, which partially counteracts the electron-withdrawing influences of the bromine and trifluoromethyl groups [15]. Methoxybenzimidazoles typically exhibit pKa values of 5.8-6.2, indicating enhanced basicity compared to the unsubstituted parent compound [11].
Predicted pKa Value and Determination Methods
The combined electronic effects of the substituents in 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole result in a predicted pKa range of 4.2-4.8, with the electron-withdrawing effects of the trifluoromethyl and bromine groups dominating over the electron-donating methoxy group [11] [12]. This prediction is based on additive substituent effects and comparison with structurally related compounds.
Nuclear magnetic resonance spectroscopy provides an effective method for pKa determination through monitoring chemical shift changes as a function of solution pH [10]. The imidazole nitrogen protonation causes characteristic downfield shifts in both proton and carbon nuclear magnetic resonance spectra, allowing precise pKa determination through inflection point analysis [10].
| Benzimidazole Type | pKa Value | Effect of Substituents |
|---|---|---|
| Unsubstituted Benzimidazole | 5.56 | Baseline reference |
| 2-Trifluoromethylbenzimidazole | 4.48-5.2 | Strong electron withdrawal, decreased basicity |
| 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole | 4.2-4.8 (predicted) | Dominant electron withdrawal from CF3 and Br |
The spectroscopic characterization of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole provides comprehensive structural identification through complementary analytical techniques [16] [17] [18].
Nuclear Magnetic Resonance Spectroscopy
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole exhibits characteristic signals that confirm the substitution pattern and structural integrity [17]. The imidazole nitrogen-hydrogen proton appears as a broad singlet in the range δ 12-13 ppm, consistent with hydrogen bonding and tautomeric exchange processes typical of benzimidazole derivatives [18].
Aromatic protons on the benzene ring appear in the δ 7.5-8.0 ppm region, with the specific chemical shifts and coupling patterns reflecting the electronic environment created by the substituents [17]. The methoxy group protons provide a characteristic singlet at δ 3.8-4.0 ppm, integrating for three protons and confirming the presence of the methoxy substituent [18].
Carbon-13 Nuclear Magnetic Resonance Characterization
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment [17]. The imidazole carbon-nitrogen double bond carbons appear in the δ 140-145 ppm region, characteristic of aromatic heterocyclic systems [18]. Aromatic carbons of the benzene ring resonate in the δ 115-125 ppm range, with specific chemical shifts dependent on the substituent effects [17].
The methoxy carbon appears as a singlet at δ 55-58 ppm, while the trifluoromethyl carbon exhibits characteristic quartet splitting due to carbon-fluorine coupling, appearing in the δ 118-120 ppm region [17].
Fluorine-19 Nuclear Magnetic Resonance Identification
The fluorine-19 nuclear magnetic resonance spectrum provides unambiguous identification of the trifluoromethyl group through a characteristic singlet at δ -63 to -65 ppm [17]. This chemical shift is typical for trifluoromethyl groups attached to aromatic heterocycles and confirms the presence and integrity of this substituent [17].
Infrared Spectroscopy Analysis
The infrared spectrum of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole exhibits characteristic absorption bands that identify functional group vibrations [18]. The nitrogen-hydrogen stretching vibration appears as a broad absorption in the 3050-3200 cm⁻¹ region, reflecting hydrogen bonding interactions [18].
The carbon-nitrogen double bond stretching vibrations of the imidazole ring appear in the 1600-1650 cm⁻¹ region, characteristic of aromatic heterocyclic systems [18]. The methoxy carbon-oxygen stretching vibration produces a strong absorption in the 1250-1300 cm⁻¹ region, confirming the presence of the methoxy substituent [18].
Trifluoromethyl group vibrations appear as strong absorptions in the 1100-1200 cm⁻¹ region, characteristic of carbon-fluorine stretching modes [17]. Carbon-bromine stretching vibrations appear as weak absorptions in the 500-700 cm⁻¹ region [18].
Ultraviolet-Visible Spectroscopy
The ultraviolet-visible absorption spectrum of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole exhibits characteristic electronic transitions reflecting the conjugated aromatic system [18]. The primary absorption maximum appears in the λmax 290-320 nm region, corresponding to π→π* transitions within the benzimidazole chromophore [18].
Secondary absorption bands appear in the 250-280 nm region, reflecting n→π* transitions involving the nitrogen lone pairs [18]. The substituent effects modulate the exact wavelengths and intensities of these transitions, with electron-withdrawing groups typically causing bathochromic shifts [19].
| Spectroscopic Technique | Key Characteristic Signals | Structural Information |
|---|---|---|
| ¹H NMR | δ 12-13 ppm (NH), δ 7.5-8.0 ppm (Ar-H), δ 3.8-4.0 ppm (OCH₃) | Aromatic proton pattern, methoxy confirmation |
| ¹³C NMR | δ 140-145 ppm (C=N), δ 115-125 ppm (Ar-C), δ 55-58 ppm (OCH₃) | Aromatic carbon framework, methoxy carbon |
| ¹⁹F NMR | δ -63 to -65 ppm (CF₃ group) | Trifluoromethyl group confirmation |
| IR Spectroscopy | ν 3050-3200 cm⁻¹ (N-H), ν 1600-1650 cm⁻¹ (C=N), ν 1250-1300 cm⁻¹ (C-O) | Benzimidazole core vibrations, functional groups |
The chromatographic behavior of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is determined by its physicochemical properties and interactions with stationary and mobile phases [20] [21] [22].
High-Performance Liquid Chromatography Analysis
Reverse Phase Liquid Chromatography
Reverse phase high-performance liquid chromatography provides effective separation and analysis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole using octadecylsilyl (C18) stationary phases [21]. The compound exhibits moderate retention characteristics due to the balance between polar and non-polar interactions. Typical mobile phase compositions involve acetonitrile-water gradients, with retention times ranging from 8-15 minutes depending on the gradient profile [21].
The trifluoromethyl and bromine substituents enhance hydrophobic interactions with the stationary phase, increasing retention time compared to unsubstituted benzimidazoles [21]. The methoxy group provides polar interaction sites that moderate the overall retention through hydrogen bonding with residual silanol groups [21].
Normal Phase Liquid Chromatography
Normal phase liquid chromatography using silica gel stationary phases demonstrates strong retention for 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole due to polar interactions between the benzimidazole nitrogen atoms and the silica surface [23]. Hexane-ethyl acetate mobile phases provide effective separation, with retention times typically ranging from 15-25 minutes depending on the solvent ratio [23].
The compound's retention is primarily governed by hydrogen bonding interactions between the imidazole nitrogen and methoxy oxygen atoms with the polar stationary phase [23]. Electron-withdrawing substituents reduce the electron density on the nitrogen atoms, slightly decreasing retention compared to electron-rich benzimidazoles [23].
Gas Chromatography-Mass Spectrometry
Gas chromatography-mass spectrometry analysis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole requires careful temperature programming due to the compound's moderate volatility [22]. Temperature programs typically begin at 50°C and increase to 300°C with heating rates of 10-20°C per minute, resulting in retention times of 12-18 minutes [22].
The mass spectrum exhibits a stable molecular ion peak with characteristic fragmentation patterns. Loss of the trifluoromethyl group (m/z -69) and methoxy group (m/z -31) provide diagnostic fragments for structural confirmation [22]. The bromine isotope pattern (M+2 peak) confirms the presence of the bromine substituent [22].
Thin Layer Chromatography
Thin layer chromatography on silica gel provides a simple and effective method for monitoring reaction progress and assessing compound purity [23]. Using ethyl acetate-dichloromethane mobile phases, 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole exhibits Rf values of 0.4-0.7, indicating moderate polarity [23].
Visualization methods include ultraviolet light detection at 254 nm and 366 nm, taking advantage of the compound's aromatic chromophore [23]. Chemical staining with iodine vapor or phosphomolybdic acid provides additional visualization options [23].
Purity Assessment and Quantitative Analysis
Purity assessment of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole employs multiple chromatographic approaches for comprehensive analysis [21]. High-performance liquid chromatography with ultraviolet detection at 280-290 nm provides quantitative purity determination through peak area integration [21].
The compound's ultraviolet absorption characteristics enable sensitive detection and quantification, with linear calibration curves typically spanning concentration ranges of 1-100 μg/mL [22]. Method validation parameters including linearity, precision, accuracy, and detection limits must be established according to analytical validation guidelines [21].
Capillary electrophoresis provides an alternative separation mechanism based on charge-to-size ratio differences [11]. The compound's basic character enables separation in acidic buffer systems, with migration times of 5-10 minutes depending on applied voltage and buffer composition [11].
| Chromatographic Method | Mobile Phase/Conditions | Retention Characteristics | Typical Retention Time/Factor |
|---|---|---|---|
| HPLC (Reverse Phase) | Acetonitrile/Water (gradient) | Moderate retention (polar interactions) | 8-15 minutes (depending on gradient) |
| HPLC (Normal Phase) | Hexane/Ethyl Acetate | Strong retention (polar adsorbent) | 15-25 minutes (depending on polarity) |
| GC-MS | Temperature programming 50-300°C | High molecular ion stability | 12-18 minutes (temperature dependent) |
| TLC (Silica Gel) | Ethyl Acetate/Dichloromethane | Rf 0.4-0.7 (moderate polarity) | Rf 0.5-0.6 (standard conditions) |